Filgotinib

Catalog No.
S527994
CAS No.
1206161-97-8
M.F
C21H23N5O3S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filgotinib

CAS Number

1206161-97-8

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Description

The exact mass of the compound Filgotinib is 425.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Filgotinib belongs to a class of drugs called Janus kinase (JAK) inhibitors. JAKs are enzymes involved in the signaling pathways of the immune system. By inhibiting JAK activity, filgotinib may help reduce inflammation. [Source: National Institutes of Health (.gov) on JAK inhibitors]

Research in Rheumatoid Arthritis

Clinical trials have explored the efficacy of filgotinib in treating rheumatoid arthritis (RA), an autoimmune disease causing joint inflammation. Positive results from Phase 3 studies showed filgotinib's ability to improve symptoms and physical function in patients with moderate to severe RA who have an inadequate response to other medications.

Research in Ulcerative Colitis

Ulcerative colitis is an inflammatory bowel disease (IBD) affecting the colon. Research suggests filgotinib may be effective in managing ulcerative colitis. A recent real-world study in Scotland demonstrated promising results for its use in clinical practice. Source: Oxford Academic on filgotinib for ulcerative colitis:

Filgotinib is a selective Janus kinase 1 inhibitor, primarily used for treating rheumatoid arthritis. Developed by Galapagos NV and marketed under the brand name Jyseleca, it functions by modulating inflammatory cytokine signaling pathways, which are crucial in the pathogenesis of various autoimmune diseases. The compound has gained attention for its preferential inhibition of Janus kinase 1, which is involved in the signaling of multiple pro-inflammatory cytokines, thereby reducing inflammation and joint damage associated with rheumatoid arthritis .

Chemical Structure

The molecular formula of filgotinib is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S, with a molar mass of approximately 425.51 g/mol. Its IUPAC name is 4-(2-(4-(2-(4-(triazol-1-yl)methyl)phenyl)-thiazol-2-yl)thiazol-4-yl)thiazol-2-yl)piperidine .

Filgotinib acts by inhibiting JAK1, a Janus kinase enzyme involved in the JAK-STAT signaling pathway []. This pathway plays a crucial role in the immune system's inflammatory response []. By selectively targeting JAK1, Filgotinib aims to suppress inflammation without broadly affecting other cellular processes [, ].

Clinical trials suggest that Filgotinib is generally well-tolerated [, ]. However, as with any medication, potential side effects exist and should be discussed with a healthcare professional [, ].

Filgotinib undergoes metabolic conversion primarily via carboxylesterase enzymes, particularly carboxylesterase 2. This enzyme catalyzes the hydrolysis of filgotinib to its active metabolite, GS-829845. The metabolic pathway involves the cleavage of ester bonds, leading to the formation of this metabolite which retains a similar pharmacological profile but exhibits reduced activity compared to the parent compound .

Metabolic Pathway

  • Administration: Filgotinib is administered orally.
  • Absorption: Rapidly absorbed into systemic circulation.
  • Metabolism: Primarily metabolized by carboxylesterase 2.
  • Excretion: Approximately 87% of filgotinib is eliminated renally, with around 15% excreted via feces .

Filgotinib demonstrates significant biological activity through its selective inhibition of Janus kinase 1, which plays a key role in mediating inflammatory responses. This selectivity allows for a reduction in adverse effects commonly associated with less selective Janus kinase inhibitors. Clinical studies have shown that filgotinib can effectively reduce symptoms and limit joint damage in patients with rheumatoid arthritis .

Pharmacodynamics

The pharmacodynamic effects include:

  • Reduction in serum C-reactive protein levels.
  • Modulation of various pro-inflammatory cytokines.
  • Improvement in clinical symptoms associated with rheumatoid arthritis within the first few weeks of treatment .

Filgotinib synthesis involves several steps that focus on constructing its complex thiazole and triazole rings. While specific synthetic routes are proprietary, general methods include:

  • Formation of Thiazole Rings: Utilizing appropriate precursors and reagents to form thiazole structures.
  • Triazole Formation: Employing cycloaddition reactions to create the triazole moiety.
  • Final Assembly: Combining all synthesized fragments through coupling reactions to yield filgotinib .

Filgotinib is primarily indicated for:

  • Rheumatoid Arthritis: It helps alleviate symptoms and prevent joint damage.
  • Crohn's Disease: Under investigation for efficacy in this condition as well .

Clinical Usage

Filgotinib is typically prescribed alongside methotrexate but should not be combined with other immunosuppressive therapies or Janus kinase inhibitors due to increased risk of adverse effects .

Filgotinib exhibits low potential for drug-drug interactions due to its unique metabolic pathway involving carboxylesterase enzymes rather than cytochrome P450 enzymes, which are commonly implicated in drug interactions. Studies indicate that it does not significantly interfere with the metabolism of other drugs such as methotrexate or statins .

Key Interactions

  • Minimal interactions with commonly prescribed medications.
  • No significant impact on hepatic or renal function observed during clinical trials.

Filgotinib stands out among other Janus kinase inhibitors due to its high selectivity for Janus kinase 1. Here’s a comparison with similar compounds:

Compound NameSelectivity for JAK1Approved IndicationsUnique Features
FilgotinibHighRheumatoid ArthritisPreferential JAK1 inhibition reduces side effects
UpadacitinibModerateRheumatoid ArthritisBroader JAK inhibition; higher risk of side effects
TofacitinibLowRheumatoid ArthritisNon-selective; associated with more adverse effects
BaricitinibLowRheumatoid ArthritisNon-selective; potential hematologic side effects

Uniqueness of Filgotinib

Filgotinib's selectivity for Janus kinase 1 minimizes the risk of dose-limiting side effects seen with less selective agents, making it a promising option for patients requiring long-term management of autoimmune conditions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

425.15216079 g/mol

Monoisotopic Mass

425.15216079 g/mol

Heavy Atom Count

30

Appearance

White to off-white-solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XVL385Q0M

Drug Indication

Filgotinib is indicated for the treatment of active moderate to severe rheumatoid arthritis alone or in combination with methotrexate. Filgotinib is currently reserved for patients who are unable to tolerate or who have not responded adequately to one or more disease-modifying anti-rheumatic drugs (DMARDS). Filgotinib is also indicated for treatment of moderately to severely active ulcerative colitis in adult patients who had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Rheumatoid arthritis Jyseleca is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Jyseleca may be used as monotherapy or in combination with methotrexate (MTX). Ulcerative colitisJyseleca is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Treatment of Crohn's disease, Treatment of ulcerative colitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis , and juvenile idiopathic arthritis )

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.

Absorption Distribution and Excretion

Filgotinib is rapidly absorbed after oral administration. Median peak plasma concentrations occurred 2-3 hours post-dose for filgotinib and 5 hours post-dose for GS-829845. Steady-state concentrations can be observed in 2-3 days for filgotinib and in 4 days for GS-829845. Food does not appear to have a significant effect on the absorption of filgotinib; therefore, the medication can be administered without regard to food. After repeated oral dosing of filgotinib 200 mg, the reported Cmax and AUCτ values of filgotinib were 2.15 ug/mL and 6.77 ugxh/mL, respectively. For GS-829845 (the major metabolite) the reported Cmax was 4.43 ug/mL and the reported AUCτ was 83.2 ugxh/mL.
Of the total administered dose of filgotinib, approximately 87% undergoes renal elimination while 15% undergoes faecal elimination.

Metabolism Metabolites

Carboxylesterase enzymes are involved in the metabolism of filgotinib. The carboxylesterase 2 (CES2) isoform is chiefly responsible for metabolizing filgotinib to its major metabolite, GS-829845. Although carboxylesterase 1 (CES1) plays a less prominent role in the biotransformation of filgotinib, in vitro studies have demonstrated that CES1 will partially compensate in the event of CES2 saturation. GS-829845 is thus far the only major circulating metabolite to have been identified.

Wikipedia

Filgotinib

Biological Half Life

The half-life of filgotinib is estimated to be 7 hours, while the half-life of its active metabolite GS-829845 is estimated to be 19 hours.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Nakayamada S, Kubo S, Iwata S, Tanaka Y. Recent Progress in JAK Inhibitors for the Treatment of Rheumatoid Arthritis. BioDrugs. 2016 Aug 31. Review. Erratum in: BioDrugs. 2016 Oct 3;:. PubMed PMID: 27577235.
2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820.
3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723.
4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267.
5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854.
6: Namour F. Author's Reply to Srinivas:

Explore Compound Types